molecular formula C14H19N3O4S B2380842 (4-(Cyclopropylsulfonyl)piperazin-1-yl)(2-methoxypyridin-3-yl)methanone CAS No. 1226457-68-6

(4-(Cyclopropylsulfonyl)piperazin-1-yl)(2-methoxypyridin-3-yl)methanone

Cat. No.: B2380842
CAS No.: 1226457-68-6
M. Wt: 325.38
InChI Key: ANOPBWVKGUZVHF-UHFFFAOYSA-N
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Description

(4-(Cyclopropylsulfonyl)piperazin-1-yl)(2-methoxypyridin-3-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Cyclopropylsulfonyl)piperazin-1-yl)(2-methoxypyridin-3-yl)methanone typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperazine ring, introduction of the cyclopropylsulfonyl group, and coupling with the methoxypyridinyl moiety. Common reagents used in these reactions include cyclopropylsulfonyl chloride, piperazine, and 2-methoxypyridine. The reactions are often carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction parameters and can significantly increase the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-(Cyclopropylsulfonyl)piperazin-1-yl)(2-methoxypyridin-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

(4-(Cyclopropylsulfonyl)piperazin-1-yl)(2-methoxypyridin-3-yl)methanone has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential as a drug candidate, particularly in the treatment of diseases where its unique structure may offer therapeutic benefits.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Comparison with Similar Compounds

Similar Compounds

  • (4-(Cyclopropylsulfonyl)piperazin-1-yl)(2-chloropyridin-3-yl)methanone
  • (4-(Cyclopropylsulfonyl)piperazin-1-yl)(2-fluoropyridin-3-yl)methanone
  • (4-(Cyclopropylsulfonyl)piperazin-1-yl)(2-methylpyridin-3-yl)methanone

Uniqueness

Compared to similar compounds, (4-(Cyclopropylsulfonyl)piperazin-1-yl)(2-methoxypyridin-3-yl)methanone stands out due to its methoxy group, which can influence its chemical reactivity and biological activity. This unique feature may enhance its potential as a drug candidate or a reagent in organic synthesis.

Properties

IUPAC Name

(4-cyclopropylsulfonylpiperazin-1-yl)-(2-methoxypyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4S/c1-21-13-12(3-2-6-15-13)14(18)16-7-9-17(10-8-16)22(19,20)11-4-5-11/h2-3,6,11H,4-5,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANOPBWVKGUZVHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)N2CCN(CC2)S(=O)(=O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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